
N-((4-cyclohexyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-cyclohexyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide, commonly referred to as CTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTM is a triazole-based compound that has been synthesized using a unique method that involves the reaction of 4-methoxybenzoyl chloride with 4-cyclohexyl-5-(methylthio)-4H-1,2,4-triazole-3-carbaldehyde.
Applications De Recherche Scientifique
Antibacterial Agents
Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This makes the compound a potential candidate for the development of new antibacterial agents.
Antimicrobial Activity
The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . The rational design and development of novel antimicrobial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Anticancer Agents
1,2,4-triazole derivatives have shown promising anticancer activity . Compounds 7d, 7e, 10a, and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . This suggests that the compound could be used in the development of new anticancer drugs.
Selectivity Against Normal and Cytotoxic Cancerous Cell Lines
Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines . This indicates that the compound could be used to develop more effective and potent anticancer agents with minimal side effects.
Aromatase Inhibitors
Molecular docking studies suggest that these derivatives could bind in the pocket of the aromatase enzyme . This makes the compound a potential candidate for the development of new aromatase inhibitors, which are drugs used to treat breast cancer in postmenopausal women.
Drug Resistance
The compound could potentially be used in the development of new drugs to tackle drug-resistant infections . According to a report, drug-resistant infections may be the cause of 10 million deaths annually by 2050 , exceeding the number of deaths attributable to road traffic accidents and even cancer .
Propriétés
IUPAC Name |
N-[(4-cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-24-15-10-8-13(9-11-15)17(23)19-12-16-20-21-18(25-2)22(16)14-6-4-3-5-7-14/h8-11,14H,3-7,12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFXPPWAYYUORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3CCCCC3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

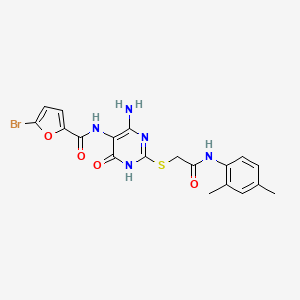
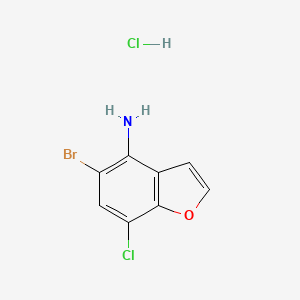

![4-chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide](/img/structure/B2690050.png)

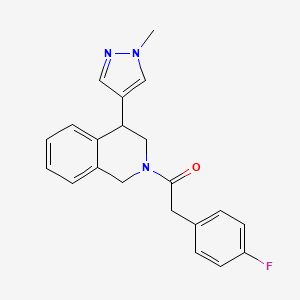
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2690055.png)
![N-(2-ethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2690059.png)
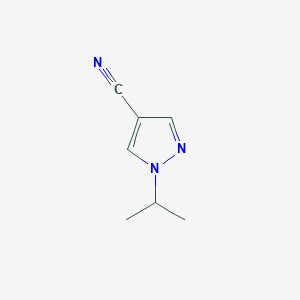
![N-[2-(4-aminoquinazolin-2-yl)phenyl]-4-(2-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2690063.png)
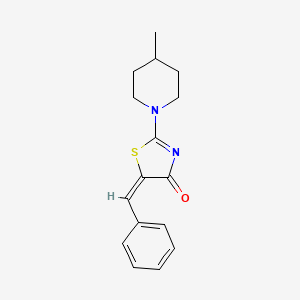
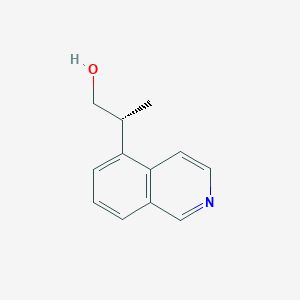

![2-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2690067.png)